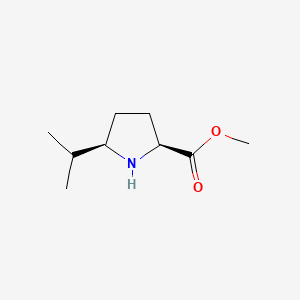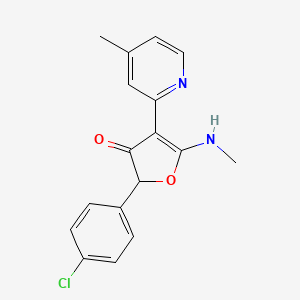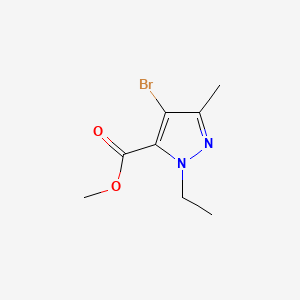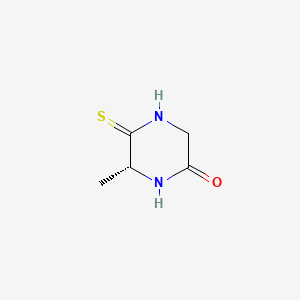![molecular formula C10H20N7O8P B575822 Guanosine 5'-monophosphate-[8-3H] diammonium salt CAS No. 179382-90-2](/img/structure/B575822.png)
Guanosine 5'-monophosphate-[8-3H] diammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanosine 5’-monophosphate-[8-3H] diammonium salt is a radiolabeled nucleotide derivative of guanosine monophosphate. It is used primarily in biochemical and molecular biology research to study nucleotide metabolism and signal transduction pathways. The compound is labeled with tritium ([8-3H]), a radioactive isotope of hydrogen, which allows for the tracking and quantification of the nucleotide in various biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Guanosine 5’-monophosphate-[8-3H] diammonium salt involves the incorporation of tritium into the guanosine monophosphate molecule. This is typically achieved through catalytic hydrogenation in the presence of tritium gas. The reaction conditions must be carefully controlled to ensure the selective incorporation of tritium at the desired position on the guanosine molecule .
Industrial Production Methods: Industrial production of this compound involves large-scale tritium labeling, which requires specialized facilities and equipment to handle radioactive materials safely. The process includes the purification of the labeled compound to achieve high radiochemical purity, typically greater than 95% .
Analyse Chemischer Reaktionen
Types of Reactions: Guanosine 5’-monophosphate-[8-3H] diammonium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form guanosine diphosphate or guanosine triphosphate.
Reduction: Reduction reactions can convert it back to guanosine or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the phosphate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Guanosine diphosphate, guanosine triphosphate.
Reduction: Guanosine, deoxyguanosine.
Substitution: Various substituted guanosine derivatives.
Wissenschaftliche Forschungsanwendungen
Guanosine 5’-monophosphate-[8-3H] diammonium salt is widely used in scientific research, including:
Chemistry: Studying nucleotide interactions and enzyme kinetics.
Biology: Investigating cellular signaling pathways and nucleotide metabolism.
Medicine: Researching the role of nucleotides in disease mechanisms and drug development.
Industry: Used in the development of diagnostic assays and radiolabeled tracers.
Wirkmechanismus
The compound exerts its effects by participating in nucleotide metabolism and signal transduction pathways. It acts as a substrate for various enzymes, including guanylate cyclase and phosphodiesterases, which regulate the levels of cyclic guanosine monophosphate in cells. The tritium label allows researchers to track the compound’s distribution and metabolism in biological systems .
Vergleich Mit ähnlichen Verbindungen
Guanosine monophosphate: The non-labeled version of the compound.
Guanosine diphosphate: A nucleotide with two phosphate groups.
Guanosine triphosphate: A nucleotide with three phosphate groups.
Cyclic guanosine monophosphate: A cyclic form of guanosine monophosphate involved in signaling pathways.
Uniqueness: Guanosine 5’-monophosphate-[8-3H] diammonium salt is unique due to its radiolabel, which allows for precise tracking and quantification in research applications. This makes it particularly valuable for studying dynamic processes in living cells and tissues .
Eigenschaften
IUPAC Name |
diazanium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-8-tritio-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O8P.2H3N/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);2*1H3/t3-,5-,6-,9-;;/m1../s1/i2T;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSQCOUQMRQBQP-QPIIICEFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[NH4+].[NH4+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[NH4+].[NH4+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N7O8P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![10,10-DIMETHYL-4-AZA-TRICYCLO[7.1.1.0 (2,7)]UNDECA-2,4,6-TRIEN-5-YLAMINE](/img/structure/B575739.png)
![1h-Imidazo[2,1-d][1,2,5]triazepine](/img/structure/B575740.png)
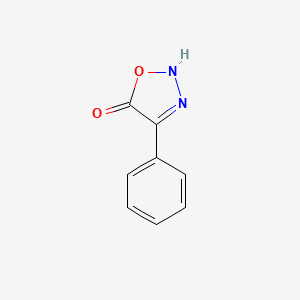
![Carbamic acid, [3-(aminooxy)-1-(hydroxymethyl)propyl]-, 1,1-dimethylethyl](/img/new.no-structure.jpg)
![tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate](/img/structure/B575752.png)
![5-[(Methylamino)oxy]-L-norvaline](/img/structure/B575754.png)
